molecular formula C21H21N5O4 B2427587 N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide CAS No. 1052605-42-1

N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide

Cat. No.: B2427587
CAS No.: 1052605-42-1
M. Wt: 407.43
InChI Key: RFQJJVFEDIUGBY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide is a useful research compound. Its molecular formula is C21H21N5O4 and its molecular weight is 407.43. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis Applications

Compounds with chloroacetanilide and dichloroacetamide structures are used in the study of herbicides' metabolism and mode of action through the process of radiosynthesis. These compounds are synthesized at high specific activity for detailed metabolic studies, showing their importance in agricultural chemistry research (Latli & Casida, 1995).

Antimicrobial Activity

Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential for such compounds to contribute to the development of new antimicrobial agents. This research is crucial in the fight against drug-resistant bacteria and highlights the importance of chemical synthesis in discovering new therapeutic agents (Bektaş et al., 2007).

Synthesis of β-lactam Antibiotics

A key intermediate for the production of β-lactam antibiotics has been developed through a practical synthesis route. β-lactam antibiotics are a critical class of antibiotics, underscoring the compound's role in medicinal chemistry and pharmaceutical manufacturing (Cainelli, Galletti, & Giacomini, 1998).

Cancer Research

Research into the synthesis of new analogs of triazolophthalazines via Suzuki coupling has shown these compounds' potential in inhibiting cancer cell growth. This indicates the role complex molecules can play in oncology, offering pathways to novel cancer therapies (Kumar et al., 2019).

Enzyme Inhibitory Activities

Compounds synthesized with triazole analogues have been evaluated for their enzyme inhibitory activities, suggesting their utility in designing inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. These findings are significant for developing treatments for conditions such as glaucoma and Alzheimer's disease (Virk et al., 2018).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-3-30-16-10-6-14(7-11-16)22-17(27)12-25-19-18(23-24-25)20(28)26(21(19)29)15-8-4-13(2)5-9-15/h4-11,18-19H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQJJVFEDIUGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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